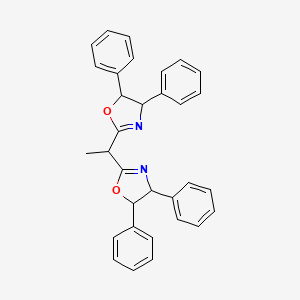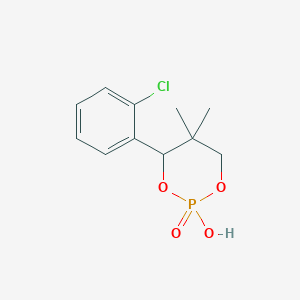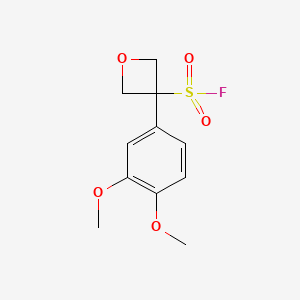
2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its unique structure, which includes two oxazole rings connected by an ethane bridge, each substituted with diphenyl groups. It is a valuable compound in the field of organic chemistry due to its ability to facilitate various chemical reactions and its applications in scientific research.
Métodos De Preparación
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the reaction of 4,5-diphenyl-4,5-dihydrooxazole with ethane-1,1-diyl dichloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other substituents using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties[][3].
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its ability to act as a chiral ligand, forming complexes with metal ions or other molecules. These complexes can then participate in various catalytic processes, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals and interaction with specific functional groups on substrates.
Comparación Con Compuestos Similares
2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can be compared with other similar compounds such as:
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): This compound has a similar ethane bridge but different substituents on the aromatic rings, leading to different chemical properties and applications.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound features a diphenylethene bridge instead of an ethane bridge, resulting in different reactivity and applications.
The uniqueness of 2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific structure, which provides distinct chiral properties and makes it highly effective in enantioselective synthesis.
Propiedades
Fórmula molecular |
C32H28N2O2 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3 |
Clave InChI |
DCRXVJKUYDZQJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B12507948.png)

![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)


![2-{1,3-Bis[4-(adamantan-1-yl)phenyl]-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl}-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12507969.png)

![4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone](/img/structure/B12507977.png)
![3-amino-3-({4-carbamimidamido-1-[(1-{[1-({1-[(1-{2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl}-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl]-2-methylbutyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl)carbamoyl]butyl}carbamoyl)propanoic acid; acetic acid](/img/structure/B12507982.png)

![1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B12508003.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B12508012.png)

